(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine
Description
(6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine is a synthetic pyrimidine derivative characterized by a central pyrimidine ring substituted with a methyl group at position 6, a pyrrolidin-1-yl moiety at position 2, and a methanamine (-CH2NH2) group at position 4. The pyrrolidine substituent introduces a five-membered amine ring, which may enhance binding affinity through steric and electronic interactions.
Properties
IUPAC Name |
(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-6-9(7-11)13-10(12-8)14-4-2-3-5-14/h6H,2-5,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPCCWWWGIAENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177480-17-9 | |
| Record name | [6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis. The reaction conditions include:
Reaction with Methyl Chloroacetate: This step involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Hydrazinolysis: The intermediate product is then treated with hydrazine hydrate to yield the final compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new materials with specific electronic or optical properties.
Biology:
- Investigated for its potential as a plant growth stimulant .
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including antitrypanosomal and antiplasmodial activities .
- Evaluated for its cytotoxic properties against various cell lines.
Industry:
- Potential applications in the development of agrochemicals and pharmaceuticals.
- Used in the synthesis of intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The pyrimidine ring may play a crucial role in binding to these targets, while the pyrrolidine group could influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Varied Substituents
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structure : Pyrimidine ring with a piperidin-1-yl group (six-membered amine ring) at position 6, a methyl group at position 4, and an amine (-NH2) at position 2.
- Key Differences :
- Substituent Position : Methyl group at position 4 vs. position 6 in the target compound.
- Amine Ring Size : Piperidine (six-membered) vs. pyrrolidine (five-membered). Piperidine may offer greater conformational flexibility but reduced steric hindrance compared to pyrrolidine.
- Functional Groups : The target compound’s methanamine group (-CH2NH2) may enhance solubility compared to the simple amine (-NH2) in this analog.
- Research Findings : Studied for its crystal structure, highlighting the role of pyrimidine frameworks in drug design .
6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Structure : Fused pyrrolo-pyrimidine system with a 4-methoxyphenyl group and a bulky naphthalene-derived substituent.
- Key Differences: Ring System: Fused pyrrolo-pyrimidine vs. non-fused pyrimidine in the target compound. Fused systems often exhibit enhanced planarity, affecting DNA intercalation or enzyme inhibition.
- Research Findings : Synthesized as part of anticancer drug discovery efforts, emphasizing the role of aromatic substituents in modulating bioactivity .
Pyridine-Based Analogs
[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine
- Structure : Pyridine ring with methyl groups at positions 4 and 6, a pyrrolidin-1-yl group at position 2, and a methanamine group at position 3.
- Key Differences: Nitrogen Count: Pyridine (one nitrogen) vs. pyrimidine (two nitrogens). Substituent Arrangement: Dual methyl groups in the pyridine analog vs. a single methyl group in the target compound. This may alter electronic distribution and steric effects.
- Research Context : Used in drug design but lacks detailed bioactivity data in the provided evidence .
Functional and Bioactivity Comparisons
Physicochemical Properties
- Key Insights : The target compound’s lower predicted LogP (1.2) suggests better aqueous solubility compared to its pyridine analog (LogP 1.8). Its additional hydrogen-bond acceptors (pyrimidine nitrogens) may improve target engagement.
Hypothetical Bioactivity
- Analgesic/Anti-inflammatory Potential: Pyrimidine derivatives with pyrrolidine substituents (e.g., compounds 3–7 in ) showed promising analgesic and anti-inflammatory activities.
- Enzyme Inhibition : The pyrrolidine moiety in the target compound may inhibit enzymes like kinases or phosphodiesterases, analogous to other pyrrolidine-containing drugs .
Biological Activity
The compound (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 178.25 g/mol
- CAS Number : 1265737-00-8
The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which is critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine. In vitro tests indicated that compounds with similar structures exhibited significant antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine | Staphylococcus aureus | 4.69 |
| Escherichia coli | 5.64 | |
| Candida albicans | 16.69 |
These results suggest that the compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli .
The mechanism through which (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine exerts its antimicrobial effects is not fully elucidated. However, structural studies indicate that the presence of the pyrrolidine ring enhances the interaction with bacterial cell membranes, potentially disrupting their integrity .
Case Studies
-
Study on Antifungal Activity :
A study examined the antifungal properties of various pyrimidine derivatives, including (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine. The compound showed promising results against Candida albicans, with a minimum inhibitory concentration (MIC) indicating effective growth inhibition . -
Synthesis and Biological Evaluation :
In another research effort, new derivatives of this compound were synthesized and evaluated for their biological activity. The study found that modifications in the side chains could significantly enhance both solubility and activity against specific pathogens .
Toxicity and Safety Profile
According to PubChem, (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine is classified as harmful if swallowed and can cause skin irritation . Therefore, while it shows potential therapeutic benefits, safety assessments are crucial for its application in clinical settings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing (6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methanamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-6-methylpyrimidine derivatives with pyrrolidine under reflux in ethanol, followed by amine functionalization. Key parameters include temperature control (60–80°C), stoichiometric excess of pyrrolidine (1.5–2.0 equiv), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Characterization intermediates using H NMR (e.g., δ 1.67 ppm for methyl groups) ensures stepwise fidelity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and spectrometric techniques:
- H/C NMR : Assign peaks for pyrrolidine protons (δ 1.6–2.0 ppm), pyrimidine ring protons (δ 6.0–8.0 ppm), and methanamine protons (δ 3.7–4.2 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 222.148) with <5 ppm error .
- IR Spectroscopy : Identify N–H stretches (~3130 cm) and aromatic C=C vibrations (~1624 cm) .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) for separation. Detection via UV (λ = 254 nm) or LC-MS/MS (MRM transitions) enhances specificity. Calibrate with standard solutions (0.1–100 µg/mL) and validate recovery rates (>90%) .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Methodological Answer : Employ kinetic studies (e.g., varying temperature/pH to determine rate laws) and isotopic labeling (e.g., N-pyrrolidine) to track substituent incorporation. Computational DFT modeling (B3LYP/6-31G*) identifies transition states and intermediates .
Q. What experimental designs assess the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Conduct OECD 301 biodegradation tests (28-day aerobic conditions) to measure mineralization rates. For ecotoxicity, use Daphnia magna acute toxicity assays (48-h LC) and algal growth inhibition tests (72-h IC). Partition coefficients (log ) predicted via shake-flask methods inform bioaccumulation potential .
Q. How can computational tools predict physicochemical properties or synthetic pathways?
- Methodological Answer : Use AI-driven platforms (e.g., PubChem’s retrosynthesis tool) to propose one-step routes via template-based relevance scoring. QSAR models predict log (e.g., XLogP3 ~2.1) and solubility (<1 mg/mL in water). Molecular docking (AutoDock Vina) screens for target binding (e.g., kinase inhibitors) .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Methodological Answer : Perform systematic meta-analyses of IC values across studies, adjusting for assay variability (e.g., cell line differences). Validate findings via orthogonal assays (e.g., SPR binding vs. cellular proliferation). Use Bland-Altman plots to assess bias in conflicting datasets .
Q. What in vivo models are appropriate for evaluating pharmacological activity?
- Methodological Answer : Prioritize rodent models for CNS targets (e.g., Morris water maze for cognitive effects) or xenografts for anticancer activity. Dose optimization via allometric scaling (mg/kg), with PK/PD profiling (plasma , AUC). Histopathology and biomarker analysis (ELISA) confirm mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
